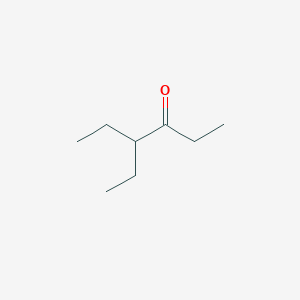

4-Ethylhexan-3-one

Description

Significance of Branched Ketones in Organic Synthesis and Industrial Chemistry

Ketones are a class of organic compounds characterized by a carbonyl group (C=O) bonded to two carbon atoms. ebsco.com Their structure allows for a wide range of chemical reactions, making them crucial intermediates in organic synthesis. chinesechemsoc.orgresearchgate.net Branched ketones, a specific subset of ketones, possess a non-linear carbon chain, which significantly influences their physical and chemical properties, such as boiling point, solubility, and reactivity. ontosight.ai This branching can lead to the creation of chiral centers, which are of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.

In industrial chemistry, branched ketones serve diverse roles. They are utilized as solvents for various materials, including resins and coatings. taylorandfrancis.com Furthermore, their distinct fragrances make them valuable components in the perfume and flavor industries. ontosight.ai The unique properties imparted by their branched structure also make them key building blocks for the synthesis of more complex molecules, finding applications in the agrochemical and pharmaceutical sectors. nih.gov For instance, certain branched hydrocarbons derived from the reduction of methyl-substituted ketones are investigated as high-octane components for motor fuels. google.com

Foundational Research Trajectories for Alkyl Ketones

The study of alkyl ketones has a long and rich history in organic chemistry. Early research focused on their synthesis and fundamental reactivity. A key area of investigation has been the enolization of ketones, a process that is central to many of their reactions. tandfonline.com The development of methods to synthesize ketones has been a major focus, with traditional methods often relying on the oxidation of secondary alcohols or the ozonolysis of alkenes.

More contemporary research has been directed towards developing more efficient and selective synthetic methods. This includes the use of transition metal catalysts, such as rhodium and nickel, to facilitate the coupling of various starting materials to form ketones. nih.govorganic-chemistry.org For example, rhodium-catalyzed reductive coupling of aldehydes and vinyl bromides has been shown to produce branched ketones. nih.gov Another modern approach involves the photoredox/nickel dual catalysis for the cross-coupling of carboxylic acids with alkyltrifluoroborates to directly synthesize alkyl ketones. acs.org These advanced methods offer greater functional group tolerance and milder reaction conditions compared to classical approaches.

Scope and Research Objectives for 4-Ethylhexan-3-one Investigations

This compound is a branched alkyl ketone with the molecular formula C8H16O. ontosight.ai It is a colorless liquid with a characteristic odor. ontosight.ai The primary objectives of research into this compound are to fully characterize its chemical and physical properties, develop efficient synthetic routes, and explore its potential applications.

Key research areas include the detailed investigation of its spectroscopic properties, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to provide a comprehensive understanding of its molecular structure. nih.gov Furthermore, research aims to optimize its synthesis, for instance, through the oxidation of 4-ethylhexan-3-ol. ontosight.ai Understanding the reactivity of this compound is also a critical objective, as it can serve as a precursor for the synthesis of other valuable organic compounds.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H16O | ontosight.ainih.gov |

| Molecular Weight | 128.21 g/mol | ontosight.ainih.gov |

| Boiling Point | 167-169°C | ontosight.ai |

| Melting Point | -30°C | ontosight.ai |

| Density | 0.835 g/cm³ | ontosight.ai |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 6137-12-8 | nih.gov |

Spectroscopic Data of this compound

| Spectroscopy | Data Highlights | Source |

| ¹H NMR | Data available from Varian CFT-20 instrument. | nih.gov |

| ¹³C NMR | Data available, sample from Aldrich Chemical Company, Inc. | nih.gov |

| Mass Spectrometry (GC-MS) | Top m/z peaks at 43, 71, and 57. | nih.gov |

| Infrared (FTIR) | Spectrum obtained using a capillary cell with the neat substance. | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

4-ethylhexan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-4-7(5-2)8(9)6-3/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMYWGHHTRDNAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210286 | |

| Record name | 4-Ethylhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6137-12-8 | |

| Record name | 4-Ethyl-3-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6137-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylhexan-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006137128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylhexan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Ethylhexan-3-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG3AJ33K2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Ethylhexan 3 One and Analogous Ketones

Oxidative Routes from Precursor Alcohols and Aldehydes

The oxidation of alcohols and aldehydes is a fundamental transformation in organic chemistry for the synthesis of ketones. numberanalytics.com 4-Ethylhexan-3-one can be synthesized by the oxidation of its corresponding secondary alcohol, 4-ethylhexan-3-ol. ontosight.ai

Catalytic Oxidation Strategies

Catalytic methods are often preferred due to their efficiency and reduced waste production. Various catalytic systems have been developed for the oxidation of secondary alcohols to ketones. byjus.com These methods often utilize a metal catalyst and a terminal oxidant, such as molecular oxygen or hydrogen peroxide. acs.orgtandfonline.com

Transition metal catalysts, including those based on palladium, ruthenium, and copper, are effective for the oxidation of secondary alcohols to ketones under mild conditions. numberanalytics.com For instance, a combination of nitric acid and iron(III) chloride can catalytically oxidize secondary alcohols to ketones with high yields. acs.org Another approach involves the use of a nitroxide catalyst, such as TEMPO, in conjunction with a co-oxidant. organic-chemistry.orgthieme-connect.com These catalytic systems are often highly selective for secondary alcohols, allowing for the synthesis of ketones without over-oxidation to carboxylic acids. byjus.com

A variety of catalytic systems for the oxidation of secondary alcohols are summarized in the table below.

| Catalyst System | Oxidant | Substrate Scope | Key Features |

| HNO₃ / FeCl₃ | O₂ | Various secondary alcohols | Simple, practical, and uses an inexpensive catalyst. acs.org |

| TEMPO / Co-oxidant | Various (e.g., NaOCl, O₂) | Benzylic, allylic, and aliphatic alcohols | Mild conditions and high selectivity. organic-chemistry.orgthieme-connect.com |

| Nanocrystalline TiO₂ | H₂O₂ | Aliphatic and aromatic secondary alcohols | Heterogeneous catalyst, reusable, and environmentally friendly. tandfonline.com |

| Polymer-bound IBX | Oxone® | Broad range of secondary alcohols | Solid-supported, reusable, and metal-free. rsc.org |

Stoichiometric Reagent-Based Oxidations

Stoichiometric oxidants are also widely used for the conversion of secondary alcohols to ketones. numberanalytics.com These reagents are often powerful oxidizing agents that can effect the transformation under specific conditions.

Common stoichiometric oxidants include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃ in aqueous acetone). numberanalytics.com Manganese-based oxidants such as potassium permanganate (B83412) (KMnO₄) and manganese dioxide (MnO₂) are also effective. numberanalytics.com While these reagents are reliable, they often generate stoichiometric amounts of metal-containing waste, which can be an environmental concern. numberanalytics.com Hypervalent iodine reagents, like the Dess-Martin periodinane (DMP) and 2-iodoxybenzoic acid (IBX), offer a metal-free alternative for the oxidation of alcohols to ketones. rsc.org

The table below provides an overview of common stoichiometric oxidants.

| Reagent | Typical Conditions | Substrate Scope | Notes |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | Primary and secondary alcohols | Effective for selective oxidation to aldehydes and ketones. numberanalytics.com |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone | Primary and secondary alcohols | Strong oxidant, can lead to over-oxidation of primary alcohols. |

| Potassium Permanganate (KMnO₄) | Basic or acidic conditions | Primary and secondary alcohols | Strong oxidant, can cleave C-C bonds. numberanalytics.com |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂ | Wide range of alcohols | Mild and selective, but can be expensive. rsc.org |

Alkylation Approaches to Branched Ketone Scaffolds

Alkylation reactions provide a direct method for constructing the carbon framework of branched ketones like this compound. This typically involves the reaction of an enolate with an alkyl halide. jove.com

Alkylation of Simpler Ketones

The synthesis of this compound can be envisioned through the alkylation of a simpler ketone, such as 3-hexanone. brainly.com This process would involve the formation of an enolate from 3-hexanone, followed by reaction with an ethyl halide. The use of a strong, non-nucleophilic base is crucial to ensure complete enolate formation and prevent side reactions. organicchemistrytutor.com

Recent advancements have focused on developing direct α-alkylation methods using simple alkenes as alkylating agents, which is an atom- and step-economical approach to synthesizing β-branched ketones. nih.gov Additionally, manganese complexes have been used to catalyze the α-alkylation of ketones with secondary alcohols. rsc.org

Enolate Chemistry in Carbon-Carbon Bond Formation

Enolates are key intermediates in the alkylation of ketones. byjus.com They are formed by the deprotonation of the α-carbon of a ketone using a strong base, such as lithium diisopropylamide (LDA). wikipedia.org The resulting enolate is a powerful nucleophile that can react with electrophiles, like alkyl halides, to form a new carbon-carbon bond. jove.com

The regioselectivity of enolate formation is a critical factor in the synthesis of unsymmetrical ketones. masterorganicchemistry.com For a ketone like 3-hexanone, deprotonation can occur at either the C-2 or C-4 position. The formation of the kinetic enolate (at the less substituted position) or the thermodynamic enolate (at the more substituted position) can be controlled by the choice of base, solvent, and temperature. masterorganicchemistry.com For the synthesis of this compound from 3-hexanone, the enolate would need to be formed at the C-4 position.

The following table summarizes key aspects of enolate formation and alkylation.

| Aspect | Description | Key Considerations |

| Enolate Formation | Deprotonation of the α-carbon of a ketone using a strong base. wikipedia.org | Choice of base (e.g., LDA, NaH) is crucial for regioselectivity and to avoid side reactions. organicchemistrytutor.combyjus.com |

| Regioselectivity | Formation of either the kinetic or thermodynamic enolate. masterorganicchemistry.com | Kinetic control (strong, bulky base, low temperature) favors the less substituted enolate. Thermodynamic control (weaker base, higher temperature) favors the more substituted enolate. masterorganicchemistry.com |

| Alkylation Reaction | Nucleophilic attack of the enolate on an alkyl halide. jove.com | The reaction typically proceeds via an S_N2 mechanism. jove.com Primary and methyl halides work best; secondary and tertiary halides can lead to elimination reactions. jove.com |

Isomerization and Rearrangement-Based Syntheses

The synthesis of ketones can also be achieved through the isomerization or rearrangement of other functional groups. While less common for a specific target like this compound, these methods can be powerful tools in organic synthesis.

Recent research has demonstrated the isomerization of ketones in a "chain-walking" reaction, allowing for the repositioning of the carbonyl group within a molecule. nih.govacs.org This has been applied to complex molecules like steroids. nih.gov Another approach involves the nickel-catalyzed isomerization of homoallylic alcohols to ketones. chemistryviews.org The isomerization of β,γ-unsaturated ketones to their α,β-unsaturated counterparts is also a known transformation. pku.edu.cn While direct application to the synthesis of this compound is not explicitly detailed in the provided context, these isomerization strategies represent potential, albeit more complex, synthetic routes. For instance, a precursor with a carbonyl group at a different position in the carbon skeleton could potentially be isomerized to yield this compound.

Transition Metal-Catalyzed Isomerizations of Alkenyl and Allylic Alcohols

The isomerization of alkenyl and allylic alcohols into ketones is an atom-economical method for synthesizing carbonyl compounds. organic-chemistry.orgacs.org This transformation can be efficiently catalyzed by various transition metal complexes.

Recent research has demonstrated the effectiveness of a rhodium catalyst, specifically [RhCl(cod)]2 with a Xantphos ligand, for the remote isomerization of both aromatic and aliphatic alkenyl alcohols to ketones. This method is noted for its high efficiency, low catalyst loading, and broad substrate scope. organic-chemistry.org Similarly, palladium-catalyzed isomerization of highly substituted allylic and alkenyl alcohols offers a wide functional group tolerance and generally results in high yields of the corresponding carbonyl compounds. organic-chemistry.org Mechanistic studies suggest that this palladium-catalyzed process proceeds through a chain-walking mechanism involving repeated migratory insertion and β-H elimination steps. organic-chemistry.org

Nickel catalysts have also emerged as a viable option. For instance, nickel-catalyzed isomerizations of homoallylic alcohols produce ketones in very good yields using a simple nickel catalyst that does not require an additional ligand. organic-chemistry.org Another study highlights a method using bis(cyclooctadiene)nickel(0) (Ni(COD)2) with cesium fluoride (B91410) as a base for the isomerization of homoallylic alcohols to ketones, achieving yields up to 98%. chemistryviews.org Furthermore, ruthenium alkylidenes, such as Grubbs' 2nd generation and Hoveyda-Grubbs' catalysts, are effective for both cross-metathesis of allylic alcohols and subsequent isomerization to alkyl ketones in a one-flask process. organic-chemistry.org

The isomerization of allylic alcohols can also be achieved using iron pentacarbonyl, which effectively converts unsaturated alcohols into ketones and aldehydes. acs.org Electrocatalytic methods provide a green alternative, enabling the isomerization of allylic alcohols to functionalized ketones without the need for chemical oxidants or expensive metal catalysts. mdpi.com

| Catalyst System | Substrate | Key Features |

| [RhCl(cod)]2 / Xantphos | Alkenyl alcohols | High efficiency, low catalyst loading. organic-chemistry.org |

| Palladium complexes | Allylic/Alkenyl alcohols | Broad functional group tolerance. organic-chemistry.org |

| Nickel complexes | Homoallylic alcohols | Simple catalyst, no external ligand needed. organic-chemistry.org |

| Ruthenium alkylidenes | Allylic alcohols | One-flask cross-metathesis and isomerization. organic-chemistry.org |

| Iron Pentacarbonyl | Unsaturated alcohols | Effective for ketone and aldehyde synthesis. acs.org |

| Electrocatalysis | Allylic alcohols | Eco-friendly, no chemical oxidants. mdpi.com |

Radical and Base-Promoted Allylic Anion Pathways

Transition-metal-free approaches for the isomerization of allylic alcohols have also been developed. One such method utilizes phenanthroline and a tert-butoxide base, which act as potent radical initiators. organic-chemistry.org This system facilitates the allylic isomerization of allylic alcohols through a base-promoted allylic anion pathway. organic-chemistry.org Experimental evidence, including kinetic studies and trapping experiments, supports a radical-mediated mechanism. organic-chemistry.orgresearchgate.net

In a related approach, a base-mediated α-C-alkylation of ketones with secondary alcohols has been achieved using potassium tert-butoxide (KOt-Bu) as the base. researchgate.net This transition-metal-free method allows for the selective mono-α-C-alkylation of aryl methyl ketones with a variety of secondary alcohols in high yields. researchgate.net Preliminary studies suggest a radical pathway where the radical anion of the benzylic alcohol is a key intermediate that couples with the enolate of the ketone. researchgate.net

Meinwald Rearrangements

The Meinwald rearrangement is a valuable reaction for the synthesis of ketones from epoxides. This rearrangement can be mediated by various catalysts. For instance, a DABCO-mediated Meinwald rearrangement of 2-aryl-, alkenyl-, and alkynylepoxides provides the corresponding methyl ketones with high chemospecificity. organic-chemistry.orgorganic-chemistry.org This method is advantageous due to its use of readily available starting materials and a transition-metal- and acid-free environment. organic-chemistry.org

Rhodium catalysts have also been employed for the Meinwald rearrangement. An efficient RhI–NHC–pincer catalyst facilitates the highly regioselective rearrangement of monoalkylated epoxides into methylketones under mild conditions, with the assistance of Lewis acids. rsc.org This represents the first rhodium-catalyzed Meinwald rearrangement of terminal epoxides to methylketones. rsc.org Furthermore, catalytic asymmetric House–Meinwald rearrangements have been developed for the synthesis of both cyclic and acyclic chiral ketones from racemic tetrasubstituted epoxides, providing access to molecules with α all-carbon quaternary stereocenters. acs.orgacs.org

| Catalyst/Mediator | Substrate | Product | Key Features |

| DABCO | 2-substituted epoxides | Methyl ketones | Chemospecific, transition-metal-free. organic-chemistry.org |

| RhI–NHC–pincer complex | Monoalkylated epoxides | Methylketones | Highly regioselective, mild conditions. rsc.org |

| Chiral Lewis Acid | Racemic tetrasubstituted epoxides | Chiral ketones | Enantioselective, constructs all-carbon quaternary stereocenters. acs.org |

Dual Catalysis and Photoredox Methodologies for Ketone Synthesis

Modern synthetic strategies increasingly employ dual catalytic systems and photoredox catalysis to achieve novel transformations under mild conditions.

Photo/Cobalt-Catalyzed Synthesis from Primary Alcohols and Alkenes

A dual photo/cobalt-catalytic method has been developed for the direct synthesis of ketones from primary alcohols and alkenes. researchgate.netnih.govscribd.com This approach circumvents the limitations of traditional transition metal-catalyzed hydroacylation, which often requires high temperatures and precious metal catalysts. researchgate.netnih.gov The dual catalytic system manipulates the reactivity of nucleophilic ketyl radicals, enabling the reaction to proceed with high chemo- and regioselectivity under mild conditions. researchgate.netnih.gov The mechanism involves the photo-mediated generation of a primary ketyl radical from the alcohol, which then adds to the alkene to form a secondary alcohol intermediate. researchgate.net This intermediate is subsequently dehydrogenated to the ketone product via cobalt-catalyzed hydrogen transfer. researchgate.net The combination of Co2(CO)8 and PPh3 has been shown to be effective for extending the alkene scope to styrenes, producing β-aryl ketones in good yields. nih.gov

Manipulation of Nucleophilic Ketyl Radicals

Ketyl radicals are valuable reactive intermediates in organic synthesis. rsc.org Traditionally generated using strong reducing agents like samarium diiodide or dissolving metals, recent advances in photoredox catalysis have provided milder methods for their formation. acs.orgthieme-connect.de Visible light-mediated photoredox catalysis is a particularly efficient strategy for generating ketyl radicals from aldehydes and ketones. rsc.org

Organic photoredox catalysis can be used for the reductive coupling of aliphatic carbonyl compounds and styrenes. acs.org This metal-free method is applicable to both ketones and aldehydes, affording tertiary and secondary alcohols, respectively. acs.org The proposed mechanism involves the reduction of the carbonyl compound to a ketyl radical, which then adds to the styrene. acs.org

Dual catalytic systems combining photoredox and organocatalysis have also been developed. For example, the direct β-functionalization of cyclic ketones has been achieved through a dual photocatalytic and organocatalytic process. rsc.org

Hydrogenation and Dehydrogenation Approaches

Hydrogenation and dehydrogenation reactions are fundamental transformations in organic synthesis, providing routes to and from alcohols and ketones.

Catalytic transfer hydrogenation is a widely used method for the reduction of ketones to alcohols, avoiding the need for high-pressure molecular hydrogen. wikipedia.org This method typically employs organometallic catalysts, such as those based on ruthenium and rhodium, with a hydrogen donor like isopropanol. wikipedia.org Conversely, the catalytic dehydrogenation of alcohols represents an attractive pathway to aldehydes and ketones. nih.gov

Catalysts capable of mediating both hydrogenation and dehydrogenation are of significant interest. nih.gov Metal-ligand cooperativity is a key strategy in the development of such catalysts. anu.edu.au For instance, bifunctional (pyridyl)carbene-iridium(I) complexes have been reported to catalyze the hydrogenation of ketones and aldehydes at ambient pressure, offering a waste-free alternative to traditional hydride reagents. rsc.org Palladium-gold alloys on a carbon nanotube support (Pd3Au1/CNT) have also shown high selectivity for the dehydrogenation of alcohols to ketones and the hydrogenation of ketones to alcohols, tolerating a wide range of functional groups. nih.gov

Catalytic Hydrogenation of Carbonyl Compounds

Catalytic hydrogenation is a fundamental process in organic synthesis for the reduction of carbonyl compounds to alcohols. nih.gov In the context of producing a saturated ketone like this compound, this method is more relevant to the synthesis of its precursor alcohol, 4-ethyl-3-hexanol (B11189), which can then be oxidized to the target ketone. ontosight.aibrainly.com

The reduction of a ketone to a secondary alcohol is a well-established transformation. brainly.com For instance, 4-ethyl-3-hexanone can be reduced to 4-ethyl-3-hexanol using hydrogen gas in the presence of a metal catalyst. brainly.comchembk.com This process, known as catalytic hydrogenation, typically employs transition metal catalysts. nih.gov

Key aspects of this methodology include:

Catalysts: A variety of metal catalysts are effective for the hydrogenation of ketones, with nickel being a common choice. brainly.com Other active metals include palladium, platinum, rhodium, and ruthenium. nih.govtcichemicals.com The choice of catalyst can influence the reaction conditions and selectivity.

Hydrogen Source: Molecular hydrogen (H₂) is the most common hydrogen source for these reductions. nih.govbrainly.com

Reaction Conditions: The reaction is typically carried out under pressure and at elevated temperatures to facilitate the hydrogenation process. nih.gov

While direct synthesis of this compound does not involve hydrogenation, the synthesis of its alcohol precursor, 4-ethyl-3-hexanol, relies heavily on this method. The subsequent oxidation of this alcohol provides a viable route to the desired ketone. ontosight.ai

Table 1: Catalysts for Hydrogenation of Carbonyl Compounds

| Catalyst Type | Examples | Key Characteristics |

|---|---|---|

| Noble Metal Catalysts | Ruthenium, Iridium, Rhodium nih.gov | High activity and selectivity, often used in fine chemical synthesis. nih.gov |

| Earth-Abundant Metal Catalysts | Manganese nih.gov | More sustainable and cost-effective alternatives to noble metals. nih.gov |

| Heterogeneous Catalysts | Palladium on carbon (Pd/C) tcichemicals.com | Easily separated from the reaction mixture, facilitating product purification. tcichemicals.com |

| Homogeneous Catalysts | Wilkinson's catalyst, Crabtree's catalyst tcichemicals.com | High selectivity, with the ability to perform stereoselective hydrogenations. tcichemicals.com |

Dehydration Reactions for Unsaturated Ketone Formation

The formation of α,β-unsaturated ketones, or enones, is often achieved through the dehydration of β-hydroxy ketones, which are the primary products of aldol (B89426) reactions. libretexts.orglibretexts.org This subsequent elimination of a water molecule is a key step in what is known as the aldol condensation. sigmaaldrich.com

The process involves two main stages:

Aldol Addition: An enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone. sigmaaldrich.com

Dehydration: The β-hydroxy carbonyl compound undergoes elimination of water, typically upon heating, to yield an α,β-unsaturated carbonyl compound. libretexts.orgopenstax.org

The stability of the resulting conjugated system, where the carbon-carbon double bond is conjugated with the carbonyl group, is a significant driving force for the dehydration step. libretexts.orgfiveable.me This conjugation enhances the stability of the enone product. fiveable.me

A specific example is the synthesis of 4-hexen-3-one (B1236432) from 4-hydroxy-3-hexanone through catalytic dehydration. google.com This highlights the industrial relevance of dehydration reactions in producing unsaturated ketones. While not directly forming this compound, this illustrates the fundamental reaction type used to create unsaturated ketone structures.

Table 2: Conditions for Dehydration of Aldol Products

| Condition | Catalyst/Reagent | Key Features |

|---|---|---|

| Acid-Catalyzed | Acid catalysts | Involves the formation of an enol intermediate. libretexts.org |

| Base-Catalyzed | Base catalysts (e.g., NaOH, KOH) | Proceeds through an enolate ion and is often favored due to the stability of the conjugated enone product. libretexts.orgsigmaaldrich.com |

| Heterogeneous Catalysis | Solid acid catalysts like WO₃/ZrO₂-SiO₂ or MoO₃/ZrO₂-SiO₂ google.com | Used in industrial processes for continuous production and ease of catalyst separation. google.com |

Industrial Production Processes and Scalability Considerations

The large-scale synthesis of ketones like this compound and its analogs is heavily reliant on well-established industrial processes that prioritize cost-effectiveness, efficiency, and scalability.

Oxo Process and Hydroformylation-Hydrogenation Sequences

The Oxo process , also known as hydroformylation, is a cornerstone of industrial organic synthesis. wikipedia.org It involves the reaction of an alkene with a mixture of carbon monoxide and hydrogen (synthesis gas) to produce aldehydes. wikipedia.orgmt.com This process is a primary route for the production of aldehydes, which can then be converted to a variety of other valuable chemicals, including ketones and alcohols. wikipedia.org

The synthesis of this compound can be envisioned through a hydroformylation-based route. A common industrial method for producing branched alcohols involves the hydroformylation of olefins followed by hydrogenation. For example, 4-ethylhexan-1-ol (B2670570) can be synthesized via the hydroformylation of 1-octene, which is then hydrogenated to the alcohol. The subsequent oxidation of this alcohol would yield this compound. ontosight.ai

The Oxo process itself typically operates at high pressures (10 to 100 atmospheres) and temperatures (40 to 200 °C) and requires a transition metal catalyst. wikipedia.org The aldehydes produced can be subsequently hydrogenated to alcohols in a downstream process. google.com

Catalytic Systems for Large-Scale Synthesis

The choice of catalyst is critical for the success and efficiency of large-scale ketone synthesis.

Hydroformylation Catalysts: Historically, cobalt-based catalysts such as cobalt carbonyl were widely used. wikipedia.org However, rhodium-based catalysts, often modified with phosphine (B1218219) ligands, have gained prominence due to their higher activity and selectivity, particularly for the production of linear aldehydes. wikipedia.orgvulcanchem.com The separation of the catalyst from the product can be a challenge, especially with higher molecular weight olefins. wikipedia.org

Hydrogenation Catalysts: For the subsequent hydrogenation of aldehydes to alcohols, a range of catalysts are employed. In industrial settings, catalysts containing cobalt, often in combination with other metals like copper and manganese, are used. fischer-tropsch.orggoogle.com

Catalysts for Dehydration: In the production of unsaturated ketones, solid acid catalysts are advantageous for large-scale operations. For example, a WO₃/ZrO₂-SiO₂ or MoO₃/ZrO₂-SiO₂ catalyst has been used for the dehydration of 4-hydroxy-3-hexanone to 4-hexen-3-one. google.com Solid acid catalysts like Amberlyst-15 have also been shown to be effective and reusable for ketone synthesis. acs.org

Table 3: Industrially Relevant Catalytic Systems

| Process | Catalyst Type | Examples | Industrial Significance |

|---|---|---|---|

| Hydroformylation (Oxo Process) | Cobalt-based | Cobalt carbonyl wikipedia.org | Used in processes like the BASF-oxo process for higher olefins. wikipedia.org |

| Hydroformylation (Oxo Process) | Rhodium-based | Rhodium complexes with phosphine ligands wikipedia.org | Offers high activity and selectivity, particularly for linear aldehydes. wikipedia.orgvulcanchem.com |

| Hydrogenation | Mixed metal oxides | Cobalt-copper, Cobalt-manganese fischer-tropsch.orggoogle.com | Used for the large-scale conversion of aldehydes to alcohols. fischer-tropsch.orggoogle.com |

| Dehydration | Solid acid catalysts | WO₃/ZrO₂-SiO₂, Amberlyst-15 google.comacs.org | Enables continuous production and easy catalyst recycling in the synthesis of unsaturated ketones. google.comacs.org |

Mechanistic Organic Chemistry and Reactivity of 4 Ethylhexan 3 One

Fundamental Reaction Pathways of Ketones

Ketones are characterized by a carbonyl group (a carbon-oxygen double bond), which is highly polarized due to the greater electronegativity of oxygen. This polarization renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles, while the protons on the carbons adjacent to the carbonyl (alpha-carbons) exhibit enhanced acidity.

Nucleophilic Addition Reactions to the Carbonyl Center

Nucleophilic addition is a characteristic reaction of aldehydes and ketones. libretexts.org The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the pi bond of the carbonyl group and forming a tetrahedral intermediate. academie-sciences.fr This intermediate is then typically protonated to yield an alcohol.

The general mechanism under basic conditions begins with the direct attack of a negatively charged nucleophile on the carbonyl carbon. youtube.com Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weaker nucleophile. youtube.com

The reactivity of ketones in nucleophilic additions is influenced by both steric and electronic factors. learncbse.in Aldehydes are generally more reactive than ketones because they have a smaller hydrogen atom attached to the carbonyl, which presents less steric hindrance to the incoming nucleophile compared to the alkyl groups in ketones. libretexts.org In 4-ethylhexan-3-one, the carbonyl carbon is bonded to an ethyl group and a propyl group, which create a sterically hindered environment that can modulate its reactivity compared to less substituted ketones.

Alpha-Proton Abstraction and Enolate Formation

The protons on the carbon atoms adjacent to the carbonyl group, known as alpha-protons, are acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate anion. masterorganicchemistry.com Enolates are powerful nucleophiles and are crucial intermediates in many organic reactions. bham.ac.uk

The formation of an enolate is achieved by treating a ketone with a suitable base. bham.ac.uk Strong, sterically hindered bases like lithium diisopropylamide (LDA) are often used to ensure complete and rapid deprotonation. wikipedia.orgkhanacademy.org For an unsymmetrical ketone like this compound, deprotonation can occur at either of the two alpha-carbons (C-2 or C-4), leading to two different enolates. The regioselectivity of enolate formation can often be controlled by reaction conditions, leading to either the kinetic or thermodynamic enolate.

The resonance stabilization of the enolate delocalizes the negative charge between the alpha-carbon and the oxygen atom, making both sites potential points of reaction with electrophiles. openstax.org

Selectivity in Ketone Transformations

In molecules with multiple functional groups or several reactive sites, controlling the selectivity of a reaction is a primary challenge in synthetic chemistry. nih.gov Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups.

Chemoselectivity in Multi-Functionalized Systems

Achieving chemoselectivity is fundamental to reducing the need for protecting groups and minimizing superfluous steps in a synthesis. nih.govnih.gov The inherent reactivity of different functional groups can be exploited to direct a reaction to a specific site. nih.gov For instance, in a molecule containing both a ketone and an ester, a nucleophile might selectively attack the more electrophilic ketone carbonyl.

Factors Influencing Chemoselective Outcomes

Several factors govern the outcome of chemoselective reactions. The interplay between these elements allows chemists to direct a transformation toward a desired product. studysmarter.co.uk

| Factor | Description |

|---|---|

| Steric Effects | The spatial arrangement of atoms near a reactive site can hinder the approach of a reagent. Less hindered functional groups are often more reactive. studysmarter.co.ukmdpi.com For example, aldehydes are typically more reactive to nucleophilic attack than ketones due to less steric crowding. libretexts.org |

| Electronic Effects | The distribution of electron density in a molecule influences the reactivity of functional groups. Electron-withdrawing groups can increase the electrophilicity of a nearby carbonyl carbon, making it more reactive, while electron-donating groups can decrease it. learncbse.in |

| Reagent/Catalyst | The choice of reagent or catalyst is crucial. "Hard" and "soft" acid-base principles can predict selectivity. Catalysts can activate one functional group over another, dramatically influencing the reaction pathway. mdpi.com |

| Reaction Conditions | Parameters such as temperature, solvent, and reaction time can alter the selectivity. For instance, lower temperatures often favor the kinetically controlled product over the thermodynamically more stable one. |

Reversal of Chemoselectivity in Catalyzed Diels-Alder Reactions

A notable example of catalyst-controlled selectivity is the reversal of chemoselectivity in certain Diels-Alder reactions. mdpi.comnih.gov Research has shown that in a competitive reaction between an α,β-unsaturated aldehyde and an α,β-unsaturated ketone with a diene, the preferred reaction partner can be switched by changing the type of acid catalyst. researchgate.net

In a study involving the reaction of (2E)-but-2-enal (an α,β-unsaturated aldehyde) and 2-hexen-4-one (an α,β-unsaturated ketone) with cyclopentadiene, a reversal of chemoselectivity was observed depending on the catalyst used. mdpi.comresearchgate.net

When the Brønsted acid triflimide (Tf2NH) was used as the catalyst, the reaction preferentially occurred with the α,β-unsaturated ketone, yielding the corresponding Diels-Alder adduct as the major product. mdpi.comnih.gov

Conversely, when the bulky Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) was employed, the selectivity was reversed, and the major product was the cycloadduct derived from the α,β-unsaturated aldehyde. mdpi.comresearchgate.net

Theoretical calculations support these experimental findings, indicating that the nature of the catalyst strongly influences which chemo pathway is kinetically favored. mdpi.com This catalyst-dependent reversal provides a powerful tool for controlling outcomes in complex synthetic challenges.

| Catalyst | Substrate Mixture | Major Diels-Alder Adduct |

|---|---|---|

| Triflimide (Tf2NH) (Brønsted Acid) | (2E)-but-2-enal + 2-Hexen-4-one + Cyclopentadiene | Product from 2-Hexen-4-one mdpi.comnih.gov |

| Tris(pentafluorophenyl)borane (B(C6F5)3) (Bulky Lewis Acid) | (2E)-but-2-enal + 2-Hexen-4-one + Cyclopentadiene | Product from (2E)-but-2-enal mdpi.comresearchgate.net |

Regioselectivity in Electrophilic and Nucleophilic Additions

The reactivity of this compound is largely centered around two main processes: nucleophilic addition to the carbonyl carbon and reactions involving the enolate intermediates formed by deprotonation at the α-carbons.

Nucleophilic Addition: Nucleophilic attack occurs at the electrophilic carbonyl carbon. Due to the presence of an ethyl group on one side and a propyl group on the other (when considering the ethyl group at position 4), there is some steric hindrance, but generally, small nucleophiles can access the carbonyl carbon. The regioselectivity of this initial addition is fixed at the carbonyl carbon.

Electrophilic Addition (via Enolates): Electrophilic additions to ketones typically proceed through an enol or enolate intermediate. The regioselectivity of these reactions is determined by which α-proton is removed to form the enolate. This compound has two different α-carbons, C2 and C4, leading to the formation of two possible regioisomeric enolates.

Kinetic Enolate: Deprotonation at the less substituted α-carbon (C2, a methylene (B1212753) group) is sterically less hindered and therefore occurs more rapidly. This leads to the kinetic enolate. The formation of the kinetic enolate is favored by strong, sterically hindered bases (like lithium diisopropylamide, LDA) at low temperatures (e.g., -78 °C). udel.edubham.ac.uk

Thermodynamic Enolate: Deprotonation at the more substituted α-carbon (C4, a methine group) leads to a more substituted, and thus more thermodynamically stable, enolate. Its formation is favored under conditions that allow for equilibration, such as weaker bases (like sodium ethoxide) at higher temperatures. udel.edumasterorganicchemistry.com

The choice of reaction conditions is therefore crucial in directing the regioselectivity of subsequent reactions, such as alkylation.

| Condition | Predominant Enolate | Rationale | Illustrative Product of Alkylation (with CH₃I) |

| LDA, THF, -78°C | Kinetic (at C2) | Faster rate of deprotonation at the less hindered site. udel.edumasterorganicchemistry.com | 4-Ethyl-2-methylhexan-3-one |

| NaOEt, EtOH, 25°C | Thermodynamic (at C4) | Equilibration leads to the more stable, more substituted enolate. masterorganicchemistry.com | 4-Ethyl-4-methylhexan-3-one |

This table is based on established principles of kinetic and thermodynamic control in the enolization of unsymmetrical ketones. udel.edubham.ac.ukmasterorganicchemistry.com

Stereoselective and Stereospecific Reactions Involving Ketones

The carbonyl carbon of this compound is prochiral. This means that nucleophilic addition can create a new stereocenter at C3, leading to the possibility of stereoselective reactions.

Stereoselective Reductions: The reduction of this compound with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) produces 4-ethylhexan-3-ol. Since the two faces of the planar carbonyl group are enantiotopic, reduction with an achiral reagent will result in a racemic mixture of (3R,4S/3S,4R)- and (3S,4S/3R,4R)-4-ethylhexan-3-ol.

However, the use of chiral reducing agents can lead to an excess of one enantiomer. This is a common strategy in asymmetric synthesis. wikipedia.org For instance, biocatalytic reductions using enzymes or whole microorganisms often exhibit high enantioselectivity in the reduction of prochiral ketones. nih.govnih.gov

| Reducing Agent | Expected Stereoselectivity | Rationale |

| Sodium Borohydride (NaBH₄) | Racemic mixture | Achiral reagent attacks both faces of the prochiral ketone equally. libretexts.org |

| Chiral Borane Reagents | Enantiomeric excess (e.e.) | The chiral reagent creates diastereomeric transition states with different energies, favoring one enantiomer. wikipedia.org |

| Ketoreductases (Biocatalysis) | High enantiomeric excess (e.e.) | The enzyme's chiral active site provides a highly stereoselective environment for the reduction. nih.govnih.gov |

This table illustrates the expected outcomes based on general principles of stereoselective ketone reduction. wikipedia.orgnih.govnih.govlibretexts.org

Detailed Mechanistic Investigations

Detailed mechanistic investigations of reactions involving this compound would employ a variety of physical organic chemistry techniques to understand reaction pathways, intermediates, and transition states.

Kinetic Studies of Reaction Rates

Kinetic studies, such as monitoring the rate of enolization, provide valuable information about the reaction mechanism. The rate of enolization of a ketone can be followed by observing the rate of halogenation or deuterium (B1214612) exchange, as the enolization is typically the rate-determining step. libretexts.org

For this compound, one could measure the rate of iodination under acidic or basic conditions. The rate law would likely be independent of the halogen concentration, indicating that enol or enolate formation is the slow step.

Table of Analogous Rate Constants for Ketone Enolization: Data for analogous ketones are provided to illustrate typical magnitudes of rate constants.

| Ketone | Catalyst | Rate Constant (k) |

| Diethyl ketone | Hydroxide ion | 1.4 x 10⁻³ M⁻¹s⁻¹ |

| Di-isopropyl ketone | Hydroxide ion | 2.5 x 10⁻⁵ M⁻¹s⁻¹ |

Source: Data adapted from studies on the rates of enolization of aliphatic ketones. rsc.org The decrease in rate for di-isopropyl ketone highlights the impact of steric hindrance on enolization.

Isotope Labeling and Kinetic Isotope Effects

Isotope labeling is a powerful tool for elucidating reaction mechanisms. In the context of this compound, deuterium labeling at the α-carbons (C2 and C4) would be particularly informative.

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org For the enolization of this compound, replacing the α-hydrogens with deuterium would lead to a primary KIE (kH/kD > 1) because the C-H (or C-D) bond is broken in the rate-determining step. princeton.edu The magnitude of the KIE can provide insight into the transition state of the proton transfer. nih.gov

Typical Primary Kinetic Isotope Effects for Ketone Enolization:

| Reaction | Typical kH/kD Value | Interpretation |

| Base-catalyzed enolization | 3 - 8 | C-H bond breaking is the rate-determining step. libretexts.org |

| Acid-catalyzed enolization | 3 - 8 | C-H bond breaking from the protonated ketone is rate-determining. libretexts.org |

This table presents typical KIE values for the enolization of simple ketones. libretexts.orglibretexts.org A large KIE confirms that the deprotonation of the α-carbon is the slowest step in the reaction sequence.

Spectroscopic Monitoring of Intermediates and Transition States

While transition states are fleeting and not directly observable, reactive intermediates like enolates can be studied spectroscopically under appropriate conditions. Preparing the lithium enolate of this compound by reacting it with LDA at low temperature would allow for its characterization by NMR and IR spectroscopy.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the structure of the enolate. For the kinetic enolate, a vinyl proton signal would be expected, and the ¹³C spectrum would show signals for the sp²-hybridized carbons of the double bond. The chemical shifts would be indicative of the electron-rich nature of the enolate. Studies on lithium enolates of simple ketones like cyclohexanone (B45756) have shown that their structures in solution can be complex, often involving aggregates like dimers or tetramers, which can be elucidated using ⁶Li NMR. nih.gov

IR Spectroscopy: The infrared spectrum of the enolate would be characterized by the absence of the strong C=O stretching frequency (typically around 1715 cm⁻¹ for a dialkyl ketone) and the appearance of a C=C stretching frequency (around 1600-1650 cm⁻¹) and a C-O single bond stretch. nih.gov

Expected Spectroscopic Shifts for this compound and its Kinetic Enolate:

| Species | Technique | Key Signal | Approximate Chemical Shift / Frequency |

| This compound | ¹³C NMR | C=O | ~210 ppm |

| This compound | IR | C=O stretch | ~1715 cm⁻¹ |

| Lithium enolate (kinetic) | ¹³C NMR | C=C | ~100-150 ppm |

| Lithium enolate (kinetic) | IR | C=C stretch | ~1620 cm⁻¹ |

This table is based on general spectroscopic data for aliphatic ketones and their enolates. nih.govnih.gov

Trapping Experiments for Reactive Species

Trapping experiments are designed to intercept and identify reactive intermediates. For this compound, the enolates are the key reactive species. After generating the enolate under either kinetic or thermodynamic control, a reactive electrophile can be added to "trap" it. bham.ac.uk

A common trapping agent is chlorotrimethylsilane (B32843) (TMSCl). It reacts rapidly with the enolate, primarily on the oxygen atom due to the high affinity of silicon for oxygen, to form a stable silyl (B83357) enol ether. The silyl enol ether can then be isolated and characterized, providing information about the structure of the precursor enolate. nih.gov

For example, forming the kinetic enolate of this compound with LDA at -78 °C and then adding TMSCl would be expected to yield (Z)-4-ethyl-3-(trimethylsilyloxy)hex-2-ene. Analysis of this product would confirm the regioselectivity of the initial deprotonation.

Computational Probing of Reaction Coordinates

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for mapping the energetic landscape of a chemical reaction. mdpi.comresearchgate.net For a ketone such as this compound, computational approaches can elucidate the mechanisms of various transformations by calculating the energies of reactants, transition states, intermediates, and products. osu.edu

A reaction coordinate diagram plots the free energy of the system against the progression of the reaction. Key stationary points on this surface provide critical insights. osu.edu For instance, in a nucleophilic addition to the carbonyl group of this compound, DFT calculations could model the approach of a nucleophile, the formation of a tetrahedral intermediate, and the subsequent protonation steps. The calculated activation energies (the energy difference between reactants and the transition state) would reveal the kinetic feasibility of the reaction pathway. researchgate.net

These computational models can be partitioned into distinct phases to analyze the chemical changes in detail: a preparation phase where reactants orient themselves, a transition state phase involving bond formation/cleavage, and a product adjustment phase. mdpi.com Factors like solvent effects can also be incorporated into these models to provide a more accurate representation of reaction conditions. While specific studies on this compound are not available, the general methodology allows chemists to predict reactivity, understand selectivity, and design new reactions.

Table 1: Hypothetical Energy Profile for a Generic Ketone Reduction This table is illustrative and not based on specific data for this compound.

| Reaction Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants (Ketone + BH₄⁻) | Initial state | 0.0 |

| Transition State 1 (TS1) | Hydride approaching carbonyl carbon | +15.2 |

| Intermediate (Alkoxide) | Tetrahedral intermediate after hydride addition | -10.5 |

| Transition State 2 (TS2) | Proton transfer from solvent | -8.0 |

| Products (Alcohol + BH₃) | Final state | -25.0 |

Transition Metal Catalysis in Ketone Chemistry

Transition metals are central to a vast array of catalytic reactions involving ketones. researchgate.net These processes are broadly categorized as either homogeneous, where the catalyst is in the same phase as the reactants, or heterogeneous, where the catalyst is in a different phase. eolss.netwikipedia.org

Homogeneous and Heterogeneous Catalytic Cycles

Homogeneous Catalysis: In a homogeneous system, a soluble transition metal complex, often from groups 8-10, can catalyze reactions such as hydrogenation, C-H functionalization, or cross-coupling. mdpi.com For a ketone like this compound, a typical catalytic cycle for hydrogenation might involve a ruthenium or rhodium catalyst.

A general homogeneous catalytic cycle involves several key steps:

Oxidative Addition: The metal center's oxidation state increases as it reacts with a substrate.

Coordination: The ketone substrate binds to the metal center.

Migratory Insertion: The carbonyl group inserts into a metal-hydride or metal-alkyl bond.

Reductive Elimination: The product is released, and the catalyst is regenerated to its original oxidation state.

Heterogeneous Catalysis: Heterogeneous catalysis typically involves a solid catalyst, such as a noble metal (e.g., Palladium, Platinum) dispersed on a high-surface-area support like carbon or alumina. wikipedia.org For the hydrogenation of a ketone, the reaction occurs on the surface of the metal. wikipedia.org The cycle involves:

Adsorption: The ketone and hydrogen gas adsorb onto the catalyst surface.

Reaction: On the surface, hydrogen atoms add across the carbonyl double bond.

Desorption: The resulting alcohol product desorbs from the surface, freeing the catalytic site. wikipedia.org

Heterogeneous catalysts are generally more stable and easier to separate from the reaction mixture, whereas homogeneous catalysts often offer higher activity and selectivity. eolss.netrsc.org

Ligand Design and Catalyst Optimization for Specific Reactivity

In homogeneous catalysis, the ligands bound to the transition metal are crucial for controlling the catalyst's activity and selectivity. Ligands are organic molecules that coordinate to the metal center, and their electronic and steric properties can be finely tuned. nih.gov

Electronic Effects: Electron-donating ligands can increase the electron density on the metal center, which may enhance its reactivity in certain steps like oxidative addition. Conversely, electron-withdrawing ligands can make the metal more electrophilic.

Steric Effects: The size and shape of ligands create a specific environment around the metal. Bulky ligands can be used to favor the formation of one stereoisomer over another in asymmetric catalysis or to control regioselectivity by dictating how the substrate can approach the metal.

For a reaction involving this compound, optimizing a catalyst would involve screening a library of ligands to find the best combination of electronic and steric properties. For example, in an asymmetric hydrogenation to produce a chiral alcohol, chiral phosphine (B1218219) ligands are often employed. The goal is to design a catalyst that not only accelerates the reaction but also provides high yields of the desired product with specific stereochemistry.

Table 2: Common Ligand Classes and Their Properties in Catalysis This table provides general information and is not specific to catalysts for this compound.

| Ligand Class | Common Examples | Key Features | Typical Applications |

|---|---|---|---|

| Phosphines | Triphenylphosphine (PPh₃), BINAP | Tunable steric bulk and electronic properties. Chiral versions available. | Cross-coupling, hydrogenation, hydroformylation. |

| N-Heterocyclic Carbenes (NHCs) | IMes, SIMes | Strong sigma-donors, often provide high catalyst stability. | Metathesis, cross-coupling. |

| Amines/Imines | Pyridine, Bipyridine (bpy) | Readily available, often used in oxidation catalysis. | Oxidation, polymerization. |

Advanced Spectroscopic and Analytical Methodologies for 4 Ethylhexan 3 One

Mass Spectrometry (MS) for Molecular Fragmentation and Detection

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 4-Ethylhexan-3-one, it provides critical information about its molecular weight and structural features through the analysis of its fragmentation patterns.

Electron Ionization (EI) Fragmentation Patterns: Alpha-Cleavage and McLafferty Rearrangement

In Electron Ionization (EI) mass spectrometry, this compound undergoes characteristic fragmentation reactions, primarily alpha-cleavage and the McLafferty rearrangement, which are typical for aliphatic ketones. libretexts.orgjove.com

Alpha-Cleavage: This process involves the cleavage of a carbon-carbon bond adjacent to the carbonyl group. youtube.com The molecular ion of this compound can fragment on either side of the carbonyl carbon (C3).

Cleavage A: Breakage of the bond between C3 and C4 results in the loss of a sec-amyl radical. This generates a stable acylium cation, [CH₃CH₂CO]⁺, with a mass-to-charge ratio (m/z) of 57. libretexts.orglibretexts.org

Cleavage B: Breakage of the bond between C2 and C3 leads to the loss of an ethyl radical. This forms a larger acylium cation, [CH₃CH₂CH(CH₂CH₃)CO]⁺, with an m/z of 99.

The relative abundance of these fragment ions depends on the stability of the resulting cation and the neutral radical lost. The peak at m/z 57 is often prominent in the mass spectra of similar ketones. libretexts.org

McLafferty Rearrangement: This is a specific fragmentation that occurs in carbonyl compounds containing a γ-hydrogen (a hydrogen atom on the third carbon from the carbonyl group). libretexts.orgsemanticscholar.org The process involves a six-membered ring transition state, leading to the elimination of a neutral alkene molecule and the formation of an enol radical cation. youtube.com

For this compound, a γ-hydrogen is available on the C5 carbon of the hexanoyl chain. The rearrangement proceeds by the transfer of this hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β bond (the C4-C5 bond). This results in the expulsion of a neutral propene molecule (C₃H₆, mass 42) and the formation of a radical cation with an m/z of 86. A peak at m/z 58 is considered diagnostic for many aliphatic ketones, but the specific structure of this compound leads to the characteristic m/z 86 fragment. chromatographyonline.com

| Fragmentation Process | Resulting Ion Structure | m/z | Neutral Loss |

|---|---|---|---|

| Molecular Ion | [C₈H₁₆O]⁺• | 128 | - |

| Alpha-Cleavage (A) | [CH₃CH₂CO]⁺ | 57 | •C₅H₁₁ (sec-amyl radical) |

| Alpha-Cleavage (B) | [CO-CH(CH₂CH₃)CH₂CH₃]⁺ | 99 | •C₂H₅ (ethyl radical) |

| McLafferty Rearrangement | [C₅H₁₀O]⁺• (enol) | 86 | C₃H₆ (propene) |

Molecular Ion and Isotopic Peak Analysis

The molecular ion (M⁺•) peak in the mass spectrum of this compound provides its molecular weight. slideshare.net Given its chemical formula, C₈H₁₆O, the monoisotopic mass is 128.1201 amu. guidechem.com Therefore, the molecular ion peak will appear at m/z 128.

Isotopic peaks are also observed due to the natural abundance of heavier isotopes, primarily ¹³C and ¹⁸O. slideshare.net

M+1 Peak: The peak at m/z 129 is the M+1 isotope peak, resulting primarily from the presence of a single ¹³C atom in the molecule. Its expected relative intensity is approximately 8.8% of the molecular ion peak, calculated based on the eight carbon atoms in the structure (8 x 1.1%).

M+2 Peak: A smaller M+2 peak at m/z 130 will also be present, mainly due to the natural abundance of ¹⁸O (~0.2%), with a minor contribution from molecules containing two ¹³C atoms.

The accurate mass of the molecular ion and the characteristic pattern of its isotopic peaks are crucial for confirming the elemental composition of the compound. slideshare.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is an essential technique for analyzing complex mixtures containing this compound. wisc.edu This hyphenated method combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. fmach.it

In a typical GC-MS analysis, the volatile components of a sample are first separated as they pass through a GC column. unito.it Compounds are separated based on their boiling points and interactions with the column's stationary phase. This compound, being a volatile ketone, is well-suited for this technique. After separation, the eluted compounds enter the mass spectrometer, where they are ionized and fragmented. dergipark.org.tr The resulting mass spectrum serves as a chemical fingerprint, allowing for positive identification by comparing it to spectral libraries (like NIST) or by interpreting its fragmentation pattern. nist.gov

GC-MS is invaluable for detecting and quantifying this compound in various matrices, such as environmental samples, food and beverage products, or in the study of insect chemical communication, where it can be distinguished from isomers and other structurally similar compounds.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. uobabylon.edu.iq For a saturated aliphatic ketone like this compound, the key chromophore is the carbonyl group (C=O). msu.edu

n to π* and π to π* Transitions in Carbonyl Compounds

The electronic spectrum of a simple ketone is characterized by two main types of electronic transitions associated with the carbonyl group:

n → π (n to pi-star) Transition:* This transition involves the excitation of an electron from a non-bonding (n) orbital, located on the oxygen atom, to the antibonding π* orbital of the carbonyl double bond. elte.hulibretexts.org For saturated ketones like this compound, this is the lowest energy transition and occurs at a relatively long wavelength, typically in the range of 270-300 nm. masterorganicchemistry.com However, this transition is "symmetry forbidden," resulting in a very low molar absorptivity (ε), typically between 10 and 100 L·mol⁻¹·cm⁻¹. uobabylon.edu.iqjove.com

π → π (pi to pi-star) Transition:* This transition involves promoting an electron from the bonding π orbital to the antibonding π* orbital of the carbonyl group. elte.hu This is a high-energy, "allowed" transition, resulting in a strong absorption (high ε value). For non-conjugated ketones, this transition occurs at a much shorter wavelength, typically below 200 nm, which is often outside the range of standard UV-Vis spectrophotometers. jove.comjove.com

Influence of Conjugation on Absorption Wavelengths

This compound is a saturated ketone, meaning its carbonyl group is isolated and not part of a conjugated system. Conjugation refers to a system of alternating single and multiple bonds. fiveable.me The presence of conjugation significantly influences the electronic absorption spectrum. libretexts.org

If a carbonyl group is conjugated with a carbon-carbon double bond (forming an α,β-unsaturated ketone or enone), the energy gap between the molecular orbitals (HOMO and LUMO) is reduced. fiveable.melibretexts.org This decrease in the energy gap results in the absorption of longer wavelength (lower energy) light for both the n → π* and π → π* transitions. masterorganicchemistry.com This shift to a longer wavelength is known as a bathochromic shift or red shift. libretexts.org

For example, while a non-conjugated ketone like this compound has a weak n → π* absorption around 280 nm and a strong π → π* absorption below 200 nm, a conjugated enone will show these absorptions at significantly longer wavelengths. masterorganicchemistry.comfiveable.me The π → π* transition in conjugated systems is particularly affected, often shifting into the readily accessible region of the UV spectrum (above 200 nm) with a large increase in intensity. libretexts.orgshimadzu.com

| Chromophore Type | Example Compound | Transition | Typical λmax (nm) | Typical Molar Absorptivity (ε) |

|---|---|---|---|---|

| Saturated Ketone (Non-conjugated) | Acetone | n → π | ~275 | ~15 |

| Saturated Ketone (Non-conjugated) | Acetone | π → π | ~195 | ~1000 |

| α,β-Unsaturated Ketone (Conjugated) | 3-Buten-2-one | n → π | ~315 | ~50 |

| α,β-Unsaturated Ketone (Conjugated) | 3-Buten-2-one | π → π | ~224 | >10,000 |

Derivatization Strategies for Enhanced Analytical Detection

In the analytical determination of moderately polar and volatile compounds such as this compound, derivatization is a crucial sample preparation step to improve chromatographic behavior and enhance detection sensitivity, particularly for gas chromatography-mass spectrometry (GC-MS). This process involves the chemical modification of the analyte to produce a derivative with more favorable properties for analysis, such as increased volatility, improved thermal stability, and enhanced detector response. For ketones like this compound, derivatization strategies primarily target the carbonyl functional group or the active hydrogens on the α-carbons.

Alkylation and Acylation Methods

Alkylation and acylation are alternative derivatization strategies that can be applied to ketones, often targeting the carbonyl group directly or the enol form. These methods can enhance volatility and are particularly useful for introducing moieties that improve detectability by specific detectors, such as the electron capture detector (ECD).

Alkylation

For ketones, alkylation often proceeds via the formation of O-alkyloximes. In this reaction, the carbonyl oxygen is replaced by an N-O-alkyl group. This derivatization eliminates the high polarity of the carbonyl group, leading to improved chromatographic behavior. O-alkyloxime derivatives are stable and produce good responses in both flame ionization detectors (FID) and mass spectrometers.

A particularly effective class of reagents for this purpose are the O-alkylhydroxylamines. For instance, O-methylhydroxylamine hydrochloride can be used to form methoximes of ketones. A significant advantage of this approach is the potential for enhanced sensitivity by using halogenated alkylation reagents. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a widely used reagent that converts carbonyl compounds into their pentafluorobenzyl oximes. The presence of five fluorine atoms in the derivative makes it highly responsive to the electron capture detector (ECD), allowing for ultra-trace level detection.

Acylation

Acylation involves the introduction of an acyl group (R-C=O) into the analyte molecule. Similar to silylation, acylation of this compound would proceed through its enol tautomer. The hydroxyl group of the enol is reacted with an acylating agent to form an enol ester. Acylated derivatives are generally more stable than their silylated counterparts.

The use of perfluorinated acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA), is particularly advantageous. These reagents introduce fluorinated acyl groups into the molecule, which significantly increases the volatility of the derivative. Furthermore, the presence of multiple fluorine atoms makes these derivatives highly sensitive to electron capture detection (ECD). This allows for the sensitive and selective analysis of ketones at very low concentrations. Acylation reactions are often catalyzed by a base, such as pyridine, which also acts as a scavenger for the acidic byproduct.

| Derivatization Method | Reagent Class | Common Reagents | Benefits for this compound Analysis |

| Alkylation | O-Alkylhydroxylamines | O-Methylhydroxylamine hydrochlorideO-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) | Forms stable O-alkyloximes, improves peak shape. PFBHA derivatives provide exceptional sensitivity with Electron Capture Detection (ECD). |

| Acylation | Perfluorinated Acid Anhydrides | Trifluoroacetic anhydride (TFAA)Pentafluoropropionic anhydride (PFPA)Heptafluorobutyric anhydride (HFBA) | Forms stable, volatile enol esters. The introduction of fluorinated groups significantly enhances the response of the Electron Capture Detector (ECD). |

Computational Chemistry and Theoretical Modeling of 4 Ethylhexan 3 One Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

There is no available research on the electronic structure and reactivity of 4-Ethylhexan-3-one using quantum chemical methods. Such a study would typically involve calculating molecular orbitals (HOMO/LUMO), electrostatic potential maps, and various reactivity descriptors to understand its chemical behavior.

Density Functional Theory (DFT) Applications

No published studies have applied Density Functional Theory (DFT) to this compound. DFT calculations, using functionals like B3LYP with appropriate basis sets (e.g., 6-31G*), would be instrumental in determining the optimized geometry, vibrational frequencies, and electronic properties of the molecule.

High-Level Ab Initio Methods (e.g., CASPT2, CBS-QB3)

Similarly, the literature lacks any application of high-level ab initio methods such as Complete Active Space with Second-order Perturbation Theory (CASPT2) or Complete Basis Set (CBS-QB3) to this compound. These methods would provide highly accurate energetic and thermochemical data, serving as a benchmark for less computationally expensive methods.

Transition State Analysis and Reaction Path Characterization

A computational analysis of the transition states and reaction paths for reactions involving this compound has not been reported. This type of investigation is crucial for understanding reaction mechanisms, kinetics, and selectivity.

Energy Profiles and Activation Barriers

Without specific reactions to analyze, no energy profiles or activation barriers have been computationally determined for this compound. Future research could, for instance, model its reduction or enolate formation to map the potential energy surface and identify the energy required for these transformations to occur.

Solvation Models in Computational Predictions

The influence of solvents on the properties and reactivity of this compound has not been computationally explored. The application of implicit solvation models like the Polarizable Continuum Model (PCM) or explicit solvent molecules in simulations would be necessary to understand its behavior in solution, which is critical for predicting reaction outcomes in a realistic chemical environment.

Prediction and Interpretation of Spectroscopic Data

There are no computational studies focused on predicting and interpreting the spectroscopic data (e.g., IR, NMR, UV-Vis) of this compound. Such theoretical predictions are invaluable for complementing and aiding in the assignment of experimental spectra. For example, DFT calculations could predict the vibrational frequencies corresponding to the carbonyl stretch or the chemical shifts of the various protons and carbons in its structure.

While the computational methodologies exist to perform a comprehensive theoretical analysis of this compound, the scientific community has yet to publish research focusing on this particular compound. Therefore, the detailed computational and theoretical profile of this compound remains a subject for future investigation.

Simulated Vibrational Spectra

Computational methods are instrumental in predicting the vibrational spectra (infrared and Raman) of molecules like this compound. These simulations are typically performed using quantum mechanical calculations, such as Density Functional Theory (DFT). The process involves optimizing the molecular geometry to find its lowest energy conformation, followed by the calculation of the harmonic vibrational frequencies.

The resulting simulated spectrum provides a set of vibrational modes, each corresponding to a specific type of molecular motion, such as the stretching of C-H, C=O, and C-C bonds, as well as various bending and torsional modes. These predicted frequencies and their corresponding intensities can be compared with experimental data to aid in the assignment of spectral bands. For complex molecules, computational approaches can help differentiate between vibrational modes that are close in energy. nih.gov Anharmonic effects, which are not captured in basic harmonic approximations, can also be included for more accurate predictions, although this significantly increases computational cost. chemrxiv.org

Table 1: Hypothetical Simulated Vibrational Frequencies for this compound (Note: This table is a hypothetical representation of data that could be obtained from a DFT calculation at the B3LYP/6-31G(d) level of theory.)

| Vibrational Mode | Frequency (cm⁻¹) | Intensity (arbitrary units) |

| C=O Stretch | 1715 | Strong |

| C-H Stretch (aliphatic) | 2870-2960 | Medium-Strong |

| C-C Stretch | 1100-1250 | Medium |

| CH₂ Bend | 1450-1470 | Medium |

| CH₃ Bend | 1370-1380 | Medium |

| C-C-C Bend | 400-500 | Weak |

NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool in computational chemistry for structure elucidation. comporgchem.comuncw.edu For this compound, theoretical calculations can predict the ¹H and ¹³C chemical shifts. These predictions are typically made using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov

The process begins with the optimization of the molecule's geometry. Subsequently, the magnetic shielding tensors for each nucleus are calculated. These shielding tensors are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. conicet.gov.ard-nb.info By comparing the predicted chemical shifts with experimental NMR data, the structural assignment of this compound can be confirmed.

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound (Note: This table is a hypothetical representation. Experimental values are typical for such a structure, and predicted values are illustrative of what a computational model might produce.)

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| C1 | 13.8 | 14.1 | 0.88 | 0.90 |

| C2 | 25.5 | 25.9 | 1.62 | 1.65 |

| C3 | 212.1 | 211.5 | - | - |

| C4 | 51.2 | 51.8 | 2.40 | 2.43 |

| C5 | 24.8 | 25.2 | 1.55 | 1.58 |

| C6 | 11.5 | 11.9 | 0.85 | 0.88 |

| C7 (Ethyl) | 7.8 | 8.1 | 1.02 | 1.05 |

| C8 (Ethyl) | 29.7 | 30.1 | 2.45 | 2.48 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. whiterose.ac.uk For this compound, MD simulations can provide detailed information about its conformational flexibility and how it interacts with other molecules. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion over time.

Through MD simulations, the various conformations that this compound can adopt are explored, and their relative energies and populations can be determined. researchgate.netnih.govsemanticscholar.org This is particularly useful for understanding the flexibility of the ethyl and hexyl chains. Furthermore, MD simulations can model the intermolecular interactions between this compound molecules in a liquid state or in solution. nih.gov This can reveal information about properties such as density, viscosity, and solvation characteristics.